
4-(benzyloxy)-2,6-difluoro-N,N-dimethylbenzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(Benzyloxy)-2,6-difluoro-N,N-dimethylbenzamide is an organic compound that belongs to the class of benzamides It is characterized by the presence of a benzyloxy group, two fluorine atoms, and a dimethylamino group attached to a benzamide core
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(benzyloxy)-2,6-difluoro-N,N-dimethylbenzamide typically involves multiple steps. One common method starts with the preparation of the benzyloxy precursor, which is then subjected to fluorination and subsequent amidation reactions. The reaction conditions often involve the use of specific catalysts and solvents to achieve high yields and purity.
Benzyloxy Precursor Preparation: The benzyloxy group can be introduced through a nucleophilic substitution reaction using benzyl alcohol and an appropriate leaving group.
Amidation: The final step involves the formation of the benzamide by reacting the fluorinated intermediate with dimethylamine in the presence of a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure consistent quality and efficiency.
化学反应分析
Types of Reactions
4-(Benzyloxy)-2,6-difluoro-N,N-dimethylbenzamide can undergo various chemical reactions, including:
Oxidation: The benzyloxy group can be oxidized to form a benzaldehyde derivative.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The fluorine atoms can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used in substitution reactions, typically under basic conditions.
Major Products Formed
Oxidation: Benzaldehyde derivatives.
Reduction: Amines.
Substitution: Various substituted benzamides depending on the nucleophile used.
科学研究应用
4-(Benzyloxy)-2,6-difluoro-N,N-dimethylbenzamide has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and cellular processes.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials with specific properties.
作用机制
The mechanism of action of 4-(benzyloxy)-2,6-difluoro-N,N-dimethylbenzamide involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved can include inhibition of signal transduction pathways, modulation of gene expression, and interference with cellular metabolism.
相似化合物的比较
Similar Compounds
4-(Benzyloxy)phenol: Similar structure but lacks the fluorine atoms and dimethylamino group.
2,6-Difluorobenzamide: Contains the fluorine atoms and benzamide core but lacks the benzyloxy and dimethylamino groups.
N,N-Dimethylbenzamide: Contains the dimethylamino group and benzamide core but lacks the benzyloxy and fluorine atoms.
Uniqueness
4-(Benzyloxy)-2,6-difluoro-N,N-dimethylbenzamide is unique due to the combination of its functional groups, which confer specific chemical reactivity and biological activity. The presence of both electron-withdrawing (fluorine) and electron-donating (benzyloxy and dimethylamino) groups allows for versatile chemical modifications and interactions with biological targets.
属性
分子式 |
C16H15F2NO2 |
|---|---|
分子量 |
291.29 g/mol |
IUPAC 名称 |
2,6-difluoro-N,N-dimethyl-4-phenylmethoxybenzamide |
InChI |
InChI=1S/C16H15F2NO2/c1-19(2)16(20)15-13(17)8-12(9-14(15)18)21-10-11-6-4-3-5-7-11/h3-9H,10H2,1-2H3 |
InChI 键 |
LCPLFMSNFNABFV-UHFFFAOYSA-N |
规范 SMILES |
CN(C)C(=O)C1=C(C=C(C=C1F)OCC2=CC=CC=C2)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



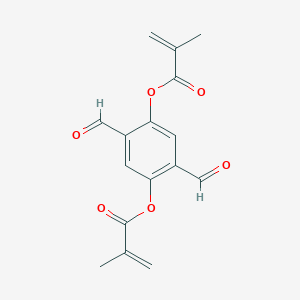

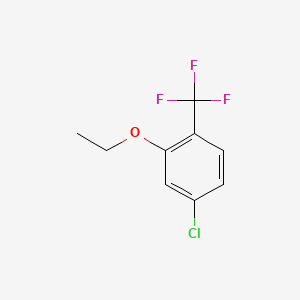
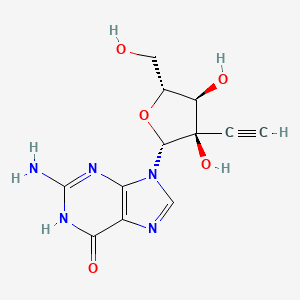

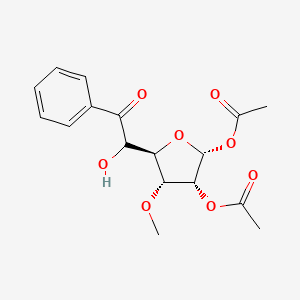
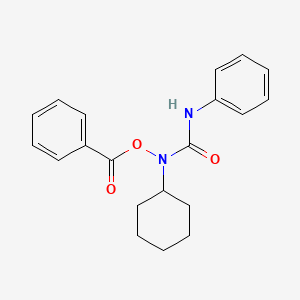
![1-Oxa-7-azaspiro[4.4]nonane-7,8-dicarboxylic acid, 2,6-dioxo-, 7-(1,1-dimethylethyl) 8-methyl ester, (5R-trans)-(9CI)](/img/structure/B14760410.png)

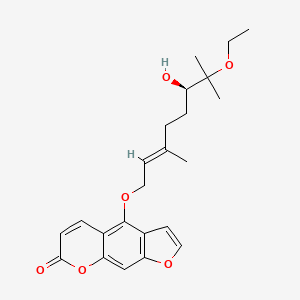


![(2S)-2-acetamido-N-[(3S,9S,12S,18S)-15-(cyclohexylmethyl)-9-[3-(diaminomethylideneamino)propyl]-12-(1H-indol-3-ylmethyl)-2,8,11,14,17-pentaoxo-1,7,10,13,16-pentazabicyclo[16.3.0]henicosan-3-yl]-3-phenylpropanamide;acetic acid](/img/structure/B14760453.png)
